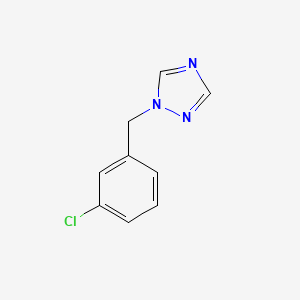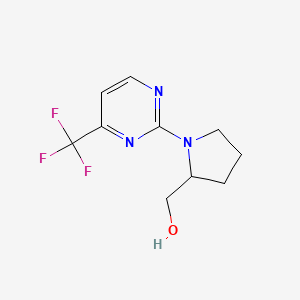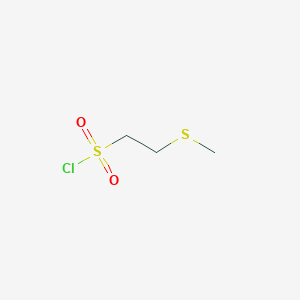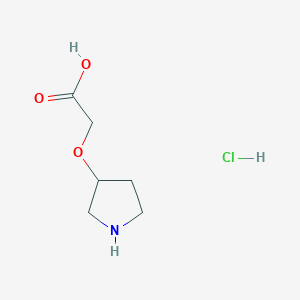
1-(3-chlorobenzyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-chlorobenzyl)-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The “1-(3-chlorobenzyl)” part suggests that the compound has a benzyl group (a benzene ring attached to a CH2 group) which is substituted with a chlorine atom at the 3rd position .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to feature a triazole ring attached to a benzyl group with a chlorine substituent . The exact structure would need to be confirmed using appropriate analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms . The presence of the benzyl group and the chlorine atom may also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be influenced by its molecular structure. For example, the presence of the polar triazole ring and the polarizable chlorine atom could impact properties such as solubility, melting point, and boiling point .科学的研究の応用
Structural and Chemical Properties
Complex Formation and Molecular Structure:
- The study of tris(2-chlorobenzyl)tin hydroxide and its interaction with 3-mercapto-1,2,4-triazole revealed the formation of a cocrystal compound, demonstrating the molecular versatility and interaction potential of triazole derivatives in forming complex structures (Keng, Lo, & Ng, 2010).
Conformational Analysis and Derivative Studies:
- Research on halogenated triazole derivatives, like 4-[(E)-(4-Hydroxybenzylidene)amino]-3-(4-chlorobenzyl)-1H-1,2,4-triazole-5(4H)-thione, highlighted their structural stability and potential for inhibitory activity against diseases like tuberculosis (Kumar et al., 2021).
- Analysis of 1,2,4-triazole derivatives containing benzyl and benzylamino groups emphasized their planar molecular structure and potential for various hydrogen bonding interactions, revealing their adaptability in molecular engineering (Yilmaz et al., 2005).
Application in Drug Design and Molecular Interaction Studies
- In Silico Drug Design and Molecular Docking:
- Studies on triazole derivatives provided insights into their potential as drug candidates, highlighting their interactions at the molecular level and paving the way for novel pharmaceuticals (Evecen et al., 2018).
- Research on biologically active 1,2,4-triazole derivatives emphasized their complex intermolecular interactions and potential applications in drug design and molecular recognition (Shukla et al., 2014).
作用機序
Safety and Hazards
The safety and hazards associated with “1-(3-chlorobenzyl)-1H-1,2,4-triazole” would depend on various factors including its physical and chemical properties, how it is handled and stored, and how it is used . As with all chemicals, appropriate safety precautions should be taken when handling this compound.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSIPIZDBKKYCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)

![3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2355372.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2355377.png)



![7-(tert-butyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2355384.png)
![1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/structure/B2355385.png)




![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2355391.png)